![molecular formula C17H26O3 B14651642 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one CAS No. 52122-71-1](/img/structure/B14651642.png)
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a hydroxy group and a nonyloxy group attached to a phenyl ring, with an ethanone group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one typically involves the alkylation of 2-hydroxy-4-nonyloxybenzaldehyde followed by oxidation. The reaction conditions often include the use of strong bases such as potassium hydroxide and solvents like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and advanced purification techniques like column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The nonyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanones.
Applications De Recherche Scientifique
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nonyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-Hydroxy-4-methoxyphenyl]ethan-1-one: Similar structure but with a methoxy group instead of a nonyloxy group.
1-[2-Hydroxy-4-phenyl]ethan-1-one: Similar structure but with a phenyl group instead of a nonyloxy group.
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethan-1-one: Similar structure but with a hydroxymethyl group instead of a nonyloxy group.
Uniqueness
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
52122-71-1 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-nonoxyphenyl)ethanone |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-12-20-15-10-11-16(14(2)18)17(19)13-15/h10-11,13,19H,3-9,12H2,1-2H3 |
Clé InChI |
NSJXLPYXWWKXQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


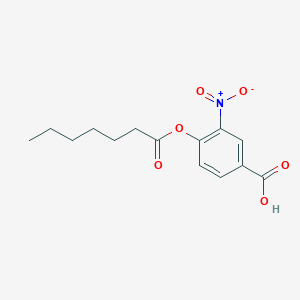
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
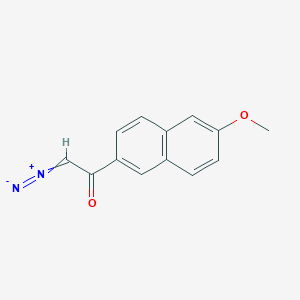


![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
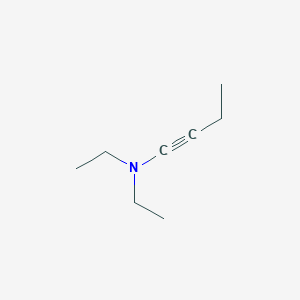
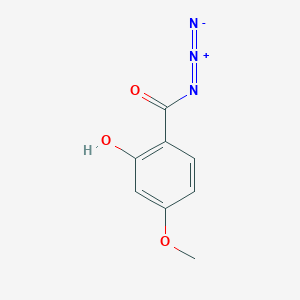
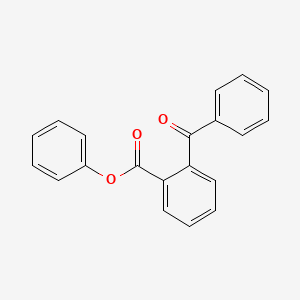


![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
